molecular formula C14H15NO3 B11866883 2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid

2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid

Cat. No.: B11866883
M. Wt: 245.27 g/mol
InChI Key: NEGTXZSVZVVVGQ-UHFFFAOYSA-N
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Description

2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid typically involves the reaction of 6-ethyl-2-methylquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the quinoline moiety, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2-methylquinolin-4-ol
  • 4-Hydroxy-2-quinolones
  • 2-(3-(2,6-Dioxopiperidin-3-yl)-2-methylquinolin-8-yloxy)acetic acid

Uniqueness

Compared to similar compounds, 2-((6-Ethyl-2-methylquinolin-4-yl)oxy)acetic acid stands out due to its unique combination of the ethyl and methyl groups on the quinoline ring, which can influence its biological activity and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(6-ethyl-2-methylquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C14H15NO3/c1-3-10-4-5-12-11(7-10)13(6-9(2)15-12)18-8-14(16)17/h4-7H,3,8H2,1-2H3,(H,16,17)

InChI Key

NEGTXZSVZVVVGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)O

Origin of Product

United States

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